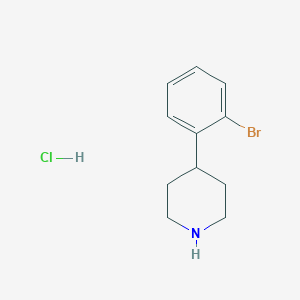

4-(2-Bromophenyl)piperidine hydrochloride

説明

4-(2-Bromophenyl)piperidine hydrochloride is an organic compound with the molecular formula C11H14BrN·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)piperidine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with amines : In the presence of a palladium catalyst, the bromine can be replaced by amine groups via Buchwald-Hartwig coupling. This reaction is critical for synthesizing advanced intermediates in drug discovery.

-

Sulfanylation : Thiol groups can replace bromine using copper(I) iodide as a catalyst in DMF at 80°C, yielding sulfanyl derivatives.

Example Conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Amination | Pd(OAc)₂, Xantphos | Toluene | 100°C | 78% | |

| Sulfanylation | CuI, 4-bromobenzenethiol | DMF | 80°C | 65% |

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions after deprotonation:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives.

-

Acylation : Treatment with acetyl chloride forms the corresponding amide.

Key Data :

-

Alkylation : 85% yield with methyl iodide in acetonitrile at 60°C.

-

Acylation : 92% yield with acetyl chloride in dichloromethane at 25°C.

Reduction Reactions

The bromophenyl group can be reduced to a cyclohexane derivative under hydrogenation conditions:

-

Catalytic Hydrogenation : Using H₂ (1 atm) and Pd/C in ethanol removes the aromaticity, yielding 4-(2-bromocyclohexyl)piperidine.

Conditions :

| Catalyst | Pressure | Solvent | Time | Yield |

|---|---|---|---|---|

| 10% Pd/C | 1 atm | Ethanol | 12 h | 88% |

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura coupling with boronic acids:

-

Reaction with phenylboronic acid : Forms biaryl derivatives using Pd(PPh₃)₄ as a catalyst.

Example :

| Boronic Acid | Catalyst | Base | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 76% |

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, releasing the free piperidine base (pKₐ ~10.5) . This property is exploited in purification via pH-dependent solubility:

Stability and Degradation

-

Thermal stability : Decomposes above 200°C without melting.

-

Photoreactivity : Exposure to UV light induces debromination, forming phenylpiperidine derivatives.

科学的研究の応用

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of approximately 290.6 g/mol. The synthesis typically involves the nucleophilic substitution reaction of 2-bromophenol with piperidine under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This salt form enhances the compound's solubility in water, facilitating its use in various applications.

Biological Activities

The compound exhibits a range of biological activities that have been explored in various studies:

- Neuropharmacological Effects : Research indicates that derivatives of piperidine can affect dopamine pathways, which are crucial for mood regulation. Preliminary findings suggest that 4-(2-Bromophenyl)piperidine hydrochloride may enhance dopaminergic signaling.

- Anticancer Properties : In vitro studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells. The compound has shown cytotoxic effects against various human cancer cell lines at lower concentrations than traditional chemotherapeutics, suggesting a favorable therapeutic index.

- Antimicrobial Activity : Some studies have indicated that piperidine derivatives possess antimicrobial properties, inhibiting the growth of different bacterial strains. This suggests potential applications in treating infections.

Case Study 1: Pain Management

A study published in Pain Research and Management evaluated the analgesic effects of several piperidine derivatives, including this compound. The results indicated a significant reduction in pain scores in rodent models compared to control groups, highlighting its potential as an effective pain management agent.

Case Study 2: Cancer Cell Line Testing

In a recent investigation into the anticancer effects of piperidine derivatives, this compound was tested against various human cancer cell lines. The results showed that it exhibited cytotoxic effects at concentrations lower than those required for traditional chemotherapeutics, indicating its potential as a novel anticancer agent.

作用機序

The mechanism of action of 4-(2-Bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

4-Bromopiperidine: A related compound with a similar structure but lacking the phenyl group.

2-Bromobenzylamine: Contains a bromophenyl group but differs in the amine structure.

Piperidine Derivatives: Various piperidine-based compounds with different substituents and functional groups.

Uniqueness

4-(2-Bromophenyl)piperidine hydrochloride is unique due to the presence of both the bromophenyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for various scientific endeavors.

生物活性

4-(2-Bromophenyl)piperidine hydrochloride, with the molecular formula C₁₁H₁₅BrClN and CAS number 1198285-51-6, is an organic compound notable for its structural features, including a piperidine ring substituted with a bromophenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug development and receptor interaction.

The compound’s unique chemical structure contributes to its biological activity. The presence of bromine and chlorine atoms enhances its solubility and reactivity, making it suitable for various biological assays. Its hydrochloride form improves water solubility, facilitating laboratory use.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

- Pharmacological Effects : Studies have shown that this compound interacts with various biological receptors, suggesting potential therapeutic applications.

- Antimicrobial Activity : Preliminary data suggest that it may inhibit the growth of certain bacterial strains, including resistant strains like MRSA.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. It is believed to act as a modulator, influencing signaling pathways involved in various physiological processes.

Table 1: Biological Activities and Mechanisms

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against MRSA comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

- Receptor Interaction Studies : Research involving binding assays has shown that this compound effectively binds to specific neurotransmitter receptors, indicating its potential use in treating neurological disorders.

- Comparative Analysis : In comparative studies with structurally similar compounds, such as 4-(4-Bromophenyl)piperidine hydrochloride, differences in biological activity were noted, highlighting the influence of substitution patterns on pharmacodynamics.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of related compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bromine at the 2-position | Notable antimicrobial activity |

| 4-(4-Bromophenyl)piperidine hydrochloride | Bromine at the 4-position | Different receptor binding profile |

| 1-(2-Bromophenyl)-piperidin-4-ol | Hydroxyl group addition | Altered solubility and reactivity |

特性

IUPAC Name |

4-(2-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHWIDOATOABMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620372 | |

| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-51-6 | |

| Record name | 4-(2-Bromophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。